molecular formula C16H23N5O3 B4559833 Ethyl 4-(10-cyano-9-oxo-6,8-diazaspiro[4.5]dec-7-en-7-yl)piperazine-1-carboxylate

Ethyl 4-(10-cyano-9-oxo-6,8-diazaspiro[4.5]dec-7-en-7-yl)piperazine-1-carboxylate

Cat. No.: B4559833
M. Wt: 333.39 g/mol
InChI Key: DQIRAXWDDZELOA-UHFFFAOYSA-N
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Description

Ethyl 4-(10-cyano-9-oxo-6,8-diazaspiro[45]dec-7-en-7-yl)piperazine-1-carboxylate is a complex organic compound with a unique spirocyclic structure

Scientific Research Applications

Ethyl 4-(10-cyano-9-oxo-6,8-diazaspiro[4.5]dec-7-en-7-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as the development of new synthesis methods . Additionally, studies could be conducted to better understand its physical and chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activities against a spectrum of clinically isolated microorganisms , suggesting that this compound may also target bacterial and fungal cells.

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect how well the compound can reach its targets and exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(10-cyano-9-oxo-6,8-diazaspiro[4.5]dec-7-en-7-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid under focused microwave irradiation . This method is efficient and environmentally friendly, as it does not require solvents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(10-cyano-9-oxo-6,8-diazaspiro[4.5]dec-7-en-7-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-(10-cyano-9-oxo-6,8-diazaspiro[4.5]dec-6-en-7-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-2-24-15(23)21-9-7-20(8-10-21)14-18-13(22)12(11-17)16(19-14)5-3-4-6-16/h12H,2-10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIRAXWDDZELOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3(CCCC3)C(C(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(10-cyano-9-oxo-6,8-diazaspiro[4.5]dec-7-en-7-yl)piperazine-1-carboxylate
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Ethyl 4-(10-cyano-9-oxo-6,8-diazaspiro[4.5]dec-7-en-7-yl)piperazine-1-carboxylate
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Ethyl 4-(10-cyano-9-oxo-6,8-diazaspiro[4.5]dec-7-en-7-yl)piperazine-1-carboxylate
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Ethyl 4-(10-cyano-9-oxo-6,8-diazaspiro[4.5]dec-7-en-7-yl)piperazine-1-carboxylate
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Ethyl 4-(10-cyano-9-oxo-6,8-diazaspiro[4.5]dec-7-en-7-yl)piperazine-1-carboxylate
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Ethyl 4-(10-cyano-9-oxo-6,8-diazaspiro[4.5]dec-7-en-7-yl)piperazine-1-carboxylate

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